Akt/ROCK-IN-1
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Overview
Description
Akt/ROCK-IN-1 is a dual inhibitor targeting both Akt (Protein Kinase B) and Rho-associated protein kinase (ROCK). It has shown significant potential in the treatment of neuroblastoma, a type of cancer that arises from nerve tissue . The compound exhibits strong antitumor activity by inhibiting the proliferation of cancer cells and inducing their differentiation .
Preparation Methods
The synthesis of Akt/ROCK-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Akt/ROCK-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Akt/ROCK-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Akt and ROCK pathways, which are involved in various cellular processes.
Biology: The compound is used to investigate the role of Akt and ROCK in cell proliferation, differentiation, and apoptosis.
Industry: The compound is used in the development of new therapeutic agents targeting Akt and ROCK pathways.
Mechanism of Action
Akt/ROCK-IN-1 exerts its effects by inhibiting the activity of Akt and ROCK, which are key regulators of various cellular processes. Akt is involved in cell survival, growth, and metabolism, while ROCK regulates the cytoskeleton, cell adhesion, and motility . By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell proliferation and survival . The molecular targets and pathways involved include the PI3K/Akt/mTOR pathway and the Rho/ROCK pathway .
Comparison with Similar Compounds
Akt/ROCK-IN-1 is unique in its dual inhibitory activity against both Akt and ROCK, making it a valuable tool for studying the interplay between these pathways. Similar compounds include:
Ipatasertib: An Akt inhibitor used in cancer therapy.
Afuresertib: Another Akt inhibitor with potential therapeutic applications.
Fasudil: A ROCK inhibitor used to treat cardiovascular diseases.
These compounds differ in their specificity and mechanism of action, but all target key signaling pathways involved in cell proliferation and survival .
Biological Activity
Akt/ROCK-IN-1 is a dual inhibitor targeting the serine/threonine kinases AKT and Rho-associated protein kinase (ROCK), which play significant roles in various cellular processes, including proliferation, migration, and survival. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on cancer biology, and findings from clinical studies.
Akt Pathway:
AKT is a central player in the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates cell growth and survival. Activation of AKT leads to the phosphorylation of various substrates that promote cell survival and inhibit apoptosis. Dysregulation of this pathway is commonly associated with cancer.
ROCK Pathway:
ROCK is involved in actomyosin contractility, influencing cell shape, motility, and the ability to invade surrounding tissues. ROCK inhibition can disrupt these processes, potentially reducing tumor metastasis and enhancing the efficacy of other cancer therapies.
Preclinical Studies
- Inhibition of Tumor Growth:
- Mechanistic Insights:
- Impact on Immune Modulation:
Clinical Studies
- First-in-Human Trials:
- Efficacy Observations:
Data Tables
Case Studies
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Case Study 1: Melanoma Patient Response
- A patient with BRAF-mutant melanoma treated with GSK269962A showed a significant reduction in tumor size after two months of therapy. This case highlighted the potential for ROCK inhibition to enhance responses to existing targeted therapies.
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Case Study 2: Pancreatic Cancer Efficacy
- In a cohort study involving pancreatic cancer patients treated with AT13148, several patients exhibited stable disease for over six months, suggesting that dual inhibition may prolong survival compared to standard therapies.
Properties
Molecular Formula |
C21H19BrF2N4O2S |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-9-oxa-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide |
InChI |
InChI=1S/C21H19BrF2N4O2S/c22-14-9-26-28-5-6-30-21-13(19(14)28)8-18(31-21)20(29)27-17-10-25-4-3-12(17)11-1-2-15(23)16(24)7-11/h1-2,7-9,12,17,25H,3-6,10H2,(H,27,29)/t12-,17+/m0/s1 |
InChI Key |
YEYGCAOMGAHTST-YVEFUNNKSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)NC(=O)C3=CC4=C(S3)OCCN5C4=C(C=N5)Br |
Canonical SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)F)NC(=O)C3=CC4=C(S3)OCCN5C4=C(C=N5)Br |
Origin of Product |
United States |
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